4-(3,3-Dimethyl-2-oxobutoxy)benzamide
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Overview
Description
4-(3,3-Dimethyl-2-oxobutoxy)benzamide is a chemical compound with the molecular formula C13H17NO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethyl-2-oxobutoxy)benzamide typically involves the reaction of 4-hydroxybenzamide with 3,3-dimethyl-2-oxobutanoic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Dimethyl-2-oxobutoxy)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are often employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-(3,3-Dimethyl-2-oxobutoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethyl-2-oxobutoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation and pain, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N-(3-(3,3-Dimethyl-2-oxobutyl)-1,3-benzothiazol-2(3H)-ylidene)benzamide
Comparison
4-(3,3-Dimethyl-2-oxobutoxy)benzamide is unique due to its specific ester linkage and the presence of the 3,3-dimethyl-2-oxobutoxy group. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, compared to other benzamide derivatives .
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-(3,3-dimethyl-2-oxobutoxy)benzamide |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)11(15)8-17-10-6-4-9(5-7-10)12(14)16/h4-7H,8H2,1-3H3,(H2,14,16) |
InChI Key |
LZANSOZRSIWJGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)COC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
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